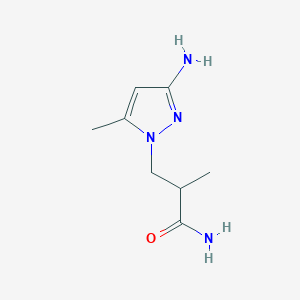

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide

Description

Properties

Molecular Formula |

C8H14N4O |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

3-(3-amino-5-methylpyrazol-1-yl)-2-methylpropanamide |

InChI |

InChI=1S/C8H14N4O/c1-5(8(10)13)4-12-6(2)3-7(9)11-12/h3,5H,4H2,1-2H3,(H2,9,11)(H2,10,13) |

InChI Key |

TUZRVFKRRQWJCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1CC(C)C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Pathway A: Amidation of 3-Amino-5-methyl-1H-pyrazole

This route involves reacting 3-amino-5-methyl-1H-pyrazole with 2-methylpropanoyl chloride under basic conditions. The process typically employs a base such as triethylamine to neutralize the hydrochloric acid generated, facilitating acylation.

- Solvent: Dichloromethane or other inert solvents

- Temperature: Ambient to slightly elevated (~25–50°C)

- Purification: Recrystallization or chromatography

- Regioselectivity in acylation

- Avoiding over-acylation or side reactions

Pathway B: Pyrazole Ring Construction from Hydrazine and Cyanoacetone

This method is more versatile for synthesizing various pyrazole derivatives, including the target compound, and involves the following steps:

- Step 1: Formation of 3-amino-5-methylpyrazole via condensation of hydrazine derivatives with cyanoacetone or its alkali metal salts.

- Step 2: Functionalization of the pyrazole core with the 2-methylpropanamide side chain, often through nucleophilic substitution or coupling reactions.

Detailed Synthesis of 3-Amino-5-methylpyrazole

The core pyrazole is synthesized through reactions involving cyanoacetone and hydrazine derivatives, as documented in multiple patents and research articles.

Preparation of 3-Amino-5-methylpyrazole via Hydrazine and Cyanoacetone

Method 1: Reaction of cyanoacetone with hydrazine hydrate or hydrazinium salts.

- Reaction:

$$

\text{Cyanoacetone} + \text{Hydrazine hydrate} \rightarrow \text{3-Amino-5-methylpyrazole}

$$ - Conditions:

- Solvent: Water or organic solvents such as ethanol or toluene

- Temperature: 16–70°C

- Duration: 0.5–4 hours

- Yield: Up to 88.6% under optimized conditions

Method 2: Use of alkali metal salts (e.g., sodium or potassium cyanoacetone) to improve stability and yield.

- Reaction:

$$

\text{Na or K cyanoacetone} + \text{Hydrazinium salts} \rightarrow \text{3-Amino-5-methylpyrazole}

$$ - Conditions:

- Solvent: Water, ethanol, or mixtures

- Temperature: 35–110°C

- Water removal during reaction enhances yield

- Controlling regioselectivity

- Managing reaction exothermicity

- Purity of intermediate pyrazole

Purification and Characterization

- Techniques:

- Crystallization from ethanol or toluene

- Recrystallization

- Analytical methods: NMR (1H, 13C), IR, MS, HPLC

Coupling to Form the Target Compound

Once the pyrazole core is synthesized, the next step involves attaching the 2-methylpropanamide side chain.

Amidation Reaction

- Reagents:

- 2-Methylpropanoyl chloride or activated derivatives

- Base: Triethylamine or pyridine

- Reaction Conditions:

- Solvent: Dichloromethane or acetonitrile

- Temperature: 0–50°C

- Duration: Several hours

Purification

- Recrystallization

- Chromatography (if necessary)

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pathway A | 3-Amino-5-methyl-1H-pyrazole | 2-Methylpropanoyl chloride | Dichloromethane | Ambient | ~70–85 | Direct amidation |

| Pathway B (Method 1) | Cyanoacetone + Hydrazine hydrate | Hydrazine hydrate | Water/ethanol | 16–70°C | Up to 88.6 | In situ formation of pyrazole |

| Pathway B (Method 2) | Alkali metal salt of cyanoacetone + Hydrazinium salts | Hydrazinium hydrochloride | Water/organic | 35–110°C | 72–88% | Enhanced stability and yield |

Final Remarks

The synthesis of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide is predominantly achieved via the formation of the pyrazole core from hydrazine derivatives and cyanoacetone, followed by amidation with 2-methylpropanoyl chloride. The process benefits from the stability of alkali metal salts and optimized reaction conditions, ensuring high yields and purity. This methodology is supported by extensive literature, patents, and research articles, reflecting its robustness and industrial relevance.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound can be used in the study of enzyme interactions and protein binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The amino group and pyrazole ring allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can inhibit or modulate the activity of these biological molecules, making it useful in drug development.

Comparison with Similar Compounds

Key Compounds:

Taselisib (GDC-0032)

- Structure : 2-(4-(2-(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanamide .

- Comparison :

- Both compounds share a 2-methylpropanamide backbone.

- Taselisib incorporates a triazole-oxazepine-imidazo fused ring system, while the target compound has a simpler pyrazole substituent.

Anamorelin

- Structure : A complex propanamide derivative with indole, piperidine, and benzyl groups (MW: 583 Da) .

- Comparison :

- Anamorelin’s bulky substituents enable ghrelin receptor agonism, whereas the target compound’s smaller pyrazole group may limit receptor specificity.

- The lower molecular weight (168.20 vs. 583 Da) of the target compound suggests improved bioavailability but reduced binding affinity for large receptors .

5-Amino-3-methyl-1-phenylpyrazole Structure: A pyrazole derivative with phenyl and methyl substituents (CAS 1131-18-6) . Comparison:

- The absence of a propanamide group in this compound limits its utility in mimicking endogenous amide-containing ligands .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|---|

| This compound | 168.20 | 3-Amino-pyrazole, 2-methylpropanamide | 0.5–1.2 | 3 HBD, 4 HBA |

| Taselisib (GDC-0032) | ~560 | Triazole-oxazepine-imidazo, propanamide | 3.8 | 2 HBD, 8 HBA |

| Anamorelin | 583.0 | Indole, piperidine, benzyl, propanamide | 4.2 | 4 HBD, 9 HBA |

| 5-Amino-3-methyl-1-phenylpyrazole | 173.22 | Phenyl, 3-methyl, 5-amino-pyrazole | 2.1 | 2 HBD, 3 HBA |

*LogP values estimated using fragment-based methods.

- Solubility: The 3-amino group in the target compound enhances aqueous solubility compared to Taselisib’s hydrophobic triazole-oxazepine system .

Biological Activity

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide, a pyrazole derivative, has garnered attention due to its potential biological activities. This compound is structurally related to various bioactive pyrazole derivatives, which have been studied for their pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C8H14N4O

- Molecular Weight : 182.22 g/mol

- CAS Number : 1343970-61-5

1. Neuroprotective Effects

Research indicates that pyrazole derivatives exhibit neuroprotective properties. A study synthesized several pyrazolol derivatives and assessed their antioxidant capabilities. Among them, a methyl-substituted compound demonstrated significant neurocytoprotective effects in models of oxygen-glucose deprivation, suggesting that similar mechanisms may apply to this compound .

2. Antioxidant Activity

The antioxidant activity of pyrazole derivatives has been extensively documented. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage in various diseases. The ability to chelate metals like Cu²⁺ was also noted, enhancing their protective effects against oxidative damage .

3. Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response. The specific mechanisms by which this compound exerts anti-inflammatory effects require further elucidation through targeted studies.

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Detailed Research Findings

A recent study highlighted the synthesis of various pyrazole derivatives, including this compound, focusing on their potential as therapeutic agents against ischemic conditions. The study demonstrated that these compounds could significantly reduce cell death in neuronal models subjected to oxidative stress .

The biological activities of this compound may involve several mechanisms:

- Free Radical Scavenging : The compound may act by neutralizing reactive oxygen species (ROS), thus protecting cells from oxidative damage.

- Metal Chelation : Its ability to chelate transition metals could reduce metal-induced oxidative stress.

- Modulation of Signaling Pathways : Pyrazole derivatives might influence various signaling pathways involved in inflammation and cell survival.

Q & A

Q. What are the critical steps and challenges in synthesizing 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropanamide?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or diketones under controlled pH and temperature (e.g., acetic acid reflux).

- Step 2 : Introduction of the 2-methylpropanamide side chain via nucleophilic substitution or coupling reactions.

- Key challenges : Ensuring regioselectivity in pyrazole ring formation and minimizing side reactions during amidation.

- Purity assurance : Employ Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) and High-Performance Liquid Chromatography (HPLC) to validate intermediates and final product purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Structural confirmation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm regiochemistry.

- Purity assessment : HPLC with UV/Vis or mass spectrometry (MS) detection ensures >95% purity.

- Thermal stability : Differential Scanning Calorimetry (DSC) determines melting points and decomposition profiles .

Advanced Research Questions

Q. How do structural analogs of this compound influence pharmacological activity?

- Comparative SAR (Structure-Activity Relationship) :

| Compound | Modification | Impact |

|---|---|---|

| 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide | Additional methyl group at position 3 | Enhanced metabolic stability but reduced solubility |

| 2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid | Carboxylic acid substitution | Alters binding affinity to kinase targets |

- Methodology : Use molecular docking and free-energy perturbation (FEP) simulations to predict binding modes and affinity changes .

Q. How can researchers resolve contradictions in reported biological activity data?

- Case study : Discrepancies in IC50 values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).

- Resolution strategy :

- Standardize assays using recombinant enzymes under identical buffer conditions.

- Validate results with orthogonal methods (e.g., surface plasmon resonance [SPR] vs. fluorescence polarization) .

Q. What mechanistic approaches are used to study target interactions?

- Biophysical methods :

- SPR : Measures real-time binding kinetics (ka/kd) to receptors.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).

Q. How can reaction yields be optimized during scale-up synthesis?

- Critical parameters :

- Temperature control : Exothermic amidation steps require gradual reagent addition.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction purification via column chromatography.

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress to minimize byproducts .

Methodological Considerations

Q. What strategies mitigate regiochemical ambiguity in pyrazole synthesis?

- Precursor design : Use asymmetric diketones to bias cyclization toward the desired isomer.

- Chromatographic separation : Reverse-phase HPLC isolates regioisomers, with MS/MS fragmentation confirming structures .

Q. How is computational chemistry applied to predict off-target effects?

- Pharmacophore modeling : Identifies structural motifs prone to interacting with cytochrome P450 enzymes.

- Machine learning : Trains models on toxicity databases (e.g., Tox21) to flag potential liabilities early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.